s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminobenzoate with thiourea in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes essential for the survival of pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-oxo-4,5-dihydroquinazoline: Shares a similar core structure but lacks the ethyl and carbothioate groups.
Pemetrexed: A quinazoline derivative used as an anticancer drug.
Methotrexate: Another quinazoline derivative with applications in cancer treatment and autoimmune diseases.
Uniqueness
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the ethyl and carbothioate groups can enhance its solubility, stability, and ability to interact with biological targets .
Eigenschaften
CAS-Nummer |
5460-56-0 |
---|---|
Molekularformel |
C11H15N3O2S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
S-ethyl 2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carbothioate |
InChI |
InChI=1S/C11H15N3O2S/c1-2-17-10(16)6-3-4-8-7(5-6)9(15)14-11(12)13-8/h6H,2-5H2,1H3,(H3,12,13,14,15) |
InChI-Schlüssel |
JXDHIPLZNPQRKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=O)C1CCC2=C(C1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.